molecular formula C9H10N2O3S2 B2695146 N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide CAS No. 2034459-27-1

N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide

Cat. No. B2695146
CAS RN: 2034459-27-1
M. Wt: 258.31
InChI Key: JKZXKDOMBSZMCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-furoic acid , furfurylamine , and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO- or EDC are employed. The optimized reaction conditions yield the desired product with good or very good yields .

Scientific Research Applications

Antiglaucoma Agents

A study by Chegaev et al. (2014) on furazan and furoxan sulfonamides, which are structurally similar to N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide, revealed their potential as strong α-carbonic anhydrase inhibitors. These compounds showed significant inhibition of human carbonic anhydrase isoforms, which are pivotal in the management of glaucoma. The research suggested that some of these sulfonamides could lower intraocular pressure more effectively than dorzolamide, a standard antiglaucoma medication, in animal models of glaucoma Chegaev et al., 2014.

Synthesis and Chemical Transformations

Padwa and Ginn (2005) explored the synthesis of (+/-)-stenine through a complex cascade involving intramolecular Diels-Alder reactions (IMDAF) starting from compounds including cyclic 2-(methylthio)-5-amidofurans. These procedures highlight the synthetic versatility and potential of furan and thiazole derivatives in complex organic syntheses Padwa & Ginn, 2005.

Corrosion Inhibition

Research by Sappani and Karthikeyan (2014) on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid (FSM) demonstrated its efficacy as a corrosion inhibitor for mild steel in sulfuric acid medium. This study illustrates the chemical's potential in protecting industrial materials from corrosion, which is a critical aspect of material science and engineering Sappani & Karthikeyan, 2014.

Antimicrobial Activity

Trotsko et al. (2014) synthesized 1-{3-[(Furan-2-Ylmethyl)Sulfanyl] Propanoyl}-4-Substituted Thiosemicarbazides and evaluated their antimicrobial properties. This research indicates the potential of furan-2-ylmethyl derivatives in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance Trotsko et al., 2014.

Hybrid Compounds and Biological Activity

Ghomashi et al. (2022) reviewed the advances in sulfonamide-based hybrid compounds, including those linked to furan and thiazole derivatives. These hybrids exhibit a wide range of biological activities, underscoring the role of sulfonamide derivatives in drug discovery and development Ghomashi et al., 2022.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S2/c1-7-10-6-9(15-7)16(12,13)11-5-8-3-2-4-14-8/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZXKDOMBSZMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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